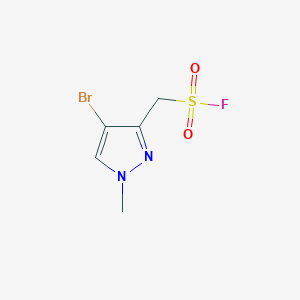

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPFUMWCJNGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CS(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and requires careful temperature control .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for investigating biochemical pathways .

Medicine

In medicine, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is explored for its potential therapeutic applications. It is investigated as a potential inhibitor of specific enzymes involved in disease processes, offering possibilities for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-bromo-1-methyl-1H-pyrazole: A related compound with similar reactivity but lacking the methanesulfonyl fluoride group.

4-bromo-1H-pyrazole: Another similar compound used in organic synthesis and pharmaceutical research.

4-bromo-3-nitro-1H-pyrazole: A derivative with a nitro group, offering different reactivity and applications.

Uniqueness

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is unique due to the presence of both the bromine and methanesulfonyl fluoride groups. This combination provides distinct reactivity and stability, making it valuable for specific applications in synthesis and research .

Biological Activity

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a compound characterized by its unique pyrazole structure, which includes a bromine atom and a methanesulfonyl fluoride functional group. This compound has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development.

- Molecular Formula : C₅H₆BrFNO₂S

- Molecular Weight : Approximately 227.07 g/mol

- Structural Features : The presence of the bromine atom enhances reactivity, while the methanesulfonyl fluoride group serves as a potent sulfonylating agent.

Biological Activity

Research indicates that compounds similar to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride are associated with several biological activities:

- Anticancer Activity : Pyrazole derivatives have been studied for their anticancer properties. For instance, brominated pyrazoles have shown enhanced cytotoxic effects in various cancer cell lines, including breast cancer . The combination of these pyrazoles with traditional chemotherapeutics like doxorubicin has demonstrated synergistic effects, particularly in resistant cancer subtypes.

- Antimicrobial Properties : Similar pyrazole compounds have exhibited notable antifungal and antimicrobial activities against various pathogens. The structure's ability to interact with biological targets may contribute to these effects .

- Inhibition of Protein Kinases : Some pyrazole derivatives have been identified as selective inhibitors of kinases such as p38 MAP kinase, which is involved in inflammatory responses and cancer progression. These inhibitors often demonstrate high selectivity and potency, making them potential therapeutic agents .

Case Studies and Research Findings

- Anticancer Synergy : A study examined the effects of brominated pyrazole derivatives in combination with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain brominated pyrazoles significantly enhanced the cytotoxicity of doxorubicin, particularly in the MDA-MB-231 line, suggesting a promising avenue for treatment strategies in resistant cancers .

- Antifungal Activity : Research on a series of synthesized pyrazole carboxamides revealed notable antifungal activity against several phytopathogenic fungi. This highlights the potential agricultural applications of such compounds .

- Protein Kinase Inhibition : A novel class of highly selective p38 MAP kinase inhibitors derived from pyrazole scaffolds demonstrated excellent drug-like properties and high oral bioavailability, indicating their potential for clinical application .

Comparative Analysis Table

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-3-methylpyrazole | Structure | Lacks sulfonamide functionality; used in agrochemicals | Antimicrobial |

| Methanesulfonamide | Structure | Simple amide; lacks halogen substitution | Moderate anticancer |

| 5-Bromo-2-pyrazinecarboxamide | Structure | Different heterocyclic structure; used in pharmaceuticals | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.